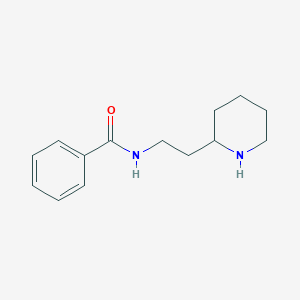

N-(2-(Piperidin-2-yl)ethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2-piperidin-2-ylethyl)benzamide |

InChI |

InChI=1S/C14H20N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) |

InChI Key |

MANQMTCNSJFKMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Piperidin 2 Yl Ethyl Benzamide Derivatives

Strategies for Amide Bond Formation in the N-(2-(Piperidinyl)ethyl)benzamide Series

The formation of the amide bond is a cornerstone of the synthesis of N-(2-(Piperidin-2-yl)ethyl)benzamide. This transformation typically involves the coupling of a benzoic acid derivative with 2-(piperidin-2-yl)ethanamine. Several standard methodologies are employed for this purpose.

Carbodiimide-Mediated Coupling Approaches (e.g., EDC/HOBt)

A widely used method for amide bond formation is through the activation of a carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) nih.govresearchgate.net. This method is favored for its mild reaction conditions and the water-soluble nature of the urea (B33335) byproduct when using EDC, which simplifies purification nih.govresearchgate.net.

The general mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the primary amine of 2-(piperidin-2-yl)ethanamine to form the desired amide. The addition of HOBt is known to suppress side reactions, such as racemization (if chiral centers are present and susceptible), and can improve reaction efficiency by forming an active ester intermediate that is less prone to side reactions than the O-acylisourea itself luxembourg-bio.com.

A typical reaction protocol would involve stirring the benzoic acid derivative, EDC, and HOBt in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of 2-(piperidin-2-yl)ethanamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction reddit.com.

While this method is standard for the synthesis of a wide array of amides, specific examples detailing the synthesis of this compound using this approach, along with corresponding reaction yields and conditions, are not prominently documented in the surveyed literature. A general representation of this coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Coupling Agents | Product |

| Benzoic Acid | 2-(Piperidin-2-yl)ethanamine | EDC, HOBt | This compound |

Acyl Chloride Activation and Amidation Techniques

An alternative and often more reactive method for amide bond formation is the use of an acyl chloride. In this approach, the benzoic acid is first converted to its corresponding benzoyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) libretexts.org.

The resulting benzoyl chloride is a highly electrophilic species that readily reacts with the amine nucleophile of 2-(piperidin-2-yl)ethanamine. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid (HCl) byproduct that is formed chemguide.co.uk. The reaction is generally rapid and can be performed at low temperatures to control its exothermicity chemguide.co.uk.

The two-step process involves:

Activation: Benzoic acid + SOCl₂ → Benzoyl chloride + SO₂ + HCl

Amidation: Benzoyl chloride + 2-(Piperidin-2-yl)ethanamine + Base → this compound + Base·HCl

Despite the robustness of this method for forming amide bonds, specific documented examples with reaction conditions and yields for the synthesis of this compound via this route are not detailed in the available literature.

Functional Group Interconversions and Derivatization Routes

Once the core this compound scaffold is synthesized, further modifications can be envisioned to introduce diverse functionalities. These modifications can be targeted at the piperidine (B6355638) ring or the aromatic benzoyl moiety.

Alkylation Reactions for Linker and Heterocycle Integration

The secondary amine within the piperidine ring of this compound is a prime site for functionalization through N-alkylation. This reaction allows for the introduction of various substituents, including alkyl linkers for attachment to other molecules or the direct integration of other heterocyclic systems.

A general approach for the N-alkylation of piperidines involves reacting the parent piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF researchgate.net. The base serves to deprotonate the secondary amine, increasing its nucleophilicity towards the alkyl halide.

| Substrate | Alkylating Agent | Base/Solvent | Product |

| This compound | R-X (Alkyl Halide) | K₂CO₃ / DMF | N-(2-(1-R-Piperidin-2-yl)ethyl)benzamide |

While this is a standard transformation for piperidine derivatives, specific examples of N-alkylation on the this compound scaffold for the purpose of integrating linkers or other heterocycles, along with associated yields and characterization data, are not described in the reviewed scientific literature.

Halogenation of Aromatic Moieties for Labeling and Modification

The benzoyl group of this compound provides a handle for introducing halogen atoms, which can be useful for modulating the electronic properties of the molecule or for introducing radiolabels for imaging studies. Electrophilic aromatic substitution is the most common method for halogenating a benzene (B151609) ring.

For instance, radioiodination is a key technique in the development of radiopharmaceuticals. This can be achieved through various methods, including electrophilic substitution on an activated aromatic ring or through precursor-based methods such as destannylation nih.gov. The synthesis of radioiodinated benzamide (B126) derivatives has been reported in the context of developing imaging agents nih.gov. However, specific protocols for the halogenation of this compound are not available.

A hypothetical halogenation reaction could involve treating the benzamide with a halogen source (e.g., Br₂ or I₂) and a Lewis acid catalyst, though regioselectivity would be a key consideration.

Cyclization Reactions for Fused Heterocyclic Systems

The structure of this compound contains functionalities that could potentially be utilized in intramolecular cyclization reactions to form fused heterocyclic systems, such as quinolizidinone derivatives researchgate.net. Such transformations can lead to conformationally constrained analogs with potentially altered biological activities.

For example, a Bischler-Napieralski-type reaction or a Pictet-Spengler-type reaction could be envisioned if the benzoyl ring were appropriately substituted with an activating group and the piperidine nitrogen were to participate in the cyclization. However, the available literature does not provide specific examples of such cyclization reactions starting from this compound or its close derivatives to generate fused heterocyclic systems. General reviews on the synthesis of piperidine derivatives mention various cyclization strategies, but none specifically address this particular substrate mdpi.comnih.gov.

Synthesis of Key Precursors and Intermediates for N-(2-(Piperidinyl)ethyl)benzamide Analogues

The synthesis of this compound and its analogues relies on the strategic preparation of key precursors and intermediates. A crucial building block for this class of compounds is 2-(piperidin-2-yl)ethanamine. The construction of this specific piperidine derivative can be approached through various synthetic methodologies, often involving cyclization reactions to form the piperidine ring followed by functional group manipulations to introduce the aminoethyl side chain.

One common strategy for the synthesis of substituted piperidines is through intramolecular cyclization reactions. These can include reductive amination of dicarbonyl compounds, where a precursor containing both an amine and a carbonyl group, or two carbonyl groups that can be converted to an amine, undergoes cyclization and reduction in a single step. For instance, a δ-amino ketone or a precursor that can be converted to it can be cyclized under reductive conditions to form the piperidine ring. The double reductive amination (DRA) of dicarbonyl compounds is a particularly effective method for constructing the piperidine skeleton chim.it.

Another versatile approach involves the hydrogenation of substituted pyridine precursors. Catalytic hydrogenation of a suitably substituted pyridine, for example, a 2-(2-aminoethyl)pyridine, can yield the corresponding piperidine derivative. Various catalysts, including ruthenium and nickel-based systems, have been developed for the diastereoselective hydrogenation of substituted pyridines, offering control over the stereochemistry of the final product nih.gov.

The introduction of the 2-aminoethyl moiety can also be achieved through the manipulation of functional groups on a pre-formed piperidine ring. For example, a piperidine-2-carboxaldehyde or a piperidine-2-acetonitrile could serve as an intermediate. The aldehyde could be subjected to a Henry reaction followed by reduction, or the nitrile group could be reduced to the primary amine.

A plausible synthetic route to 2-(piperidin-2-yl)ethanamine could commence with a Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by cyclization and reduction. Alternatively, a Dieckmann condensation of a diester precursor can be employed to construct the piperidinone ring, which can then be further functionalized and reduced.

Once the key intermediate, 2-(piperidin-2-yl)ethanamine, is obtained, the final step in the synthesis of this compound is the amidation reaction. This involves the coupling of the primary amine of 2-(piperidin-2-yl)ethanamine with benzoic acid or an activated benzoic acid derivative, such as an acyl chloride or an ester.

| Precursor/Intermediate | Synthetic Approach | Key Reactions | Potential Starting Materials |

| 2-(Piperidin-2-yl)ethanamine | Hydrogenation of Pyridine Derivative | Catalytic Hydrogenation | 2-(2-Aminoethyl)pyridine |

| 2-(Piperidin-2-yl)ethanamine | Cyclization of Acyclic Precursor | Reductive Amination, Michael Addition, Dieckmann Condensation | Dicarbonyl compounds, α,β-unsaturated esters, diesters |

| This compound | Amidation | Acyl substitution | 2-(Piperidin-2-yl)ethanamine, Benzoic acid (or derivatives) |

Green Chemistry Approaches and Efficiency Optimization in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. The goal is to develop more environmentally benign and efficient processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. While specific literature on green chemistry approaches for the synthesis of this compound is limited, general principles can be applied to optimize its synthesis.

Catalytic Methods for Amide Bond Formation:

A key area for green chemistry implementation is in the amidation step. Traditional methods for forming amide bonds often rely on stoichiometric activating agents, such as carbodiimides, which generate significant amounts of by-product waste. Catalytic direct amidation reactions, which proceed with the elimination of water as the only by-product, represent a much greener alternative. Various catalysts, including those based on boron, titanium, and copper, have been developed for this purpose mdpi.com. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process researchgate.netnih.gov. For instance, copper-based MOFs have been shown to be effective and recyclable catalysts for the oxidative amidation of aldehydes with amines nih.gov.

Solvent Selection and Reaction Conditions:

The choice of solvent is another critical factor in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of a synthesis. For example, the hydrogenation of pyridines to piperidines has been successfully carried out in water nih.gov. Additionally, optimizing reaction conditions to use lower temperatures and pressures can lead to significant energy savings. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free or reduced solvent conditions.

Atom Economy and Process Intensification:

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. Synthetic routes with high atom economy are inherently more efficient and generate less waste. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly improve process efficiency and reduce solvent and energy consumption researchgate.net. For example, a one-pot cyclization/reduction cascade can be used to synthesize piperidine derivatives from halogenated amides researchgate.net. The use of flow microreactors for reactions such as electroreductive cyclization can also offer improved efficiency, safety, and scalability compared to traditional batch processes beilstein-journals.orgresearchgate.net.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of catalytic amidation instead of stoichiometric reagents. | Reduced waste, higher atom economy, potential for catalyst recycling. |

| Alternative Solvents | Employing water or other green solvents for reactions like hydrogenation. | Reduced environmental impact, improved safety. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. | Faster reaction times, lower energy consumption, improved process control. |

| Atom Economy | Designing synthetic routes with fewer steps and higher incorporation of reactant atoms into the product. | Reduced waste, increased efficiency. |

| Process Intensification | Implementing one-pot reactions and continuous flow processes. | Reduced solvent usage, improved safety and scalability. |

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient, aligning with the modern demands of the chemical and pharmaceutical industries.

Advanced Structural Elucidation and Conformational Analysis of N 2 Piperidin 2 Yl Ethyl Benzamide Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial elucidation of the molecular framework of N-(2-(Piperidin-2-yl)ethyl)benzamide analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

In analogues of this compound, the ¹H NMR spectra typically show characteristic signals for the aromatic protons of the benzamide (B126) group, the methylene (B1212753) protons of the ethyl linker, and the protons of the piperidine (B6355638) ring. japsonline.com For instance, in N-benzothiazol-2-yl benzamide derivatives, the CONH proton appears as a singlet around δ 9-10 ppm. japsonline.com The aromatic protons usually appear as multiplets in the downfield region (around δ 7-8 ppm), while the aliphatic protons of the piperidine and ethyl groups are found in the upfield region (typically δ 1-4 ppm). japsonline.commdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (often around δ 165 ppm). japsonline.com Aromatic carbons are observed in the δ 120-140 ppm range, while the aliphatic carbons of the piperidine and ethyl groups are found further upfield. japsonline.com The specific chemical shifts can be influenced by substituents on the benzoyl or piperidine rings.

Table 1: Representative NMR Data for Benzamide Analogues

| Compound Class | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-benzothiazol-2-yl benzamide | CONH | 9.08 (s) | 164.98 (C=O) |

| Aromatic CH | 7.63-8.12 (m) | 121.12-131.23 | |

| Aliphatic CH/CH₂ | 1.78-4.08 (m) | 20.88-45.08 | |

| N-(4-Methoxybenzoyl) piperidine | Aromatic CH | 6.90 (d), 7.37 (d) | - |

| Piperidine CH₂ | 1.58-1.67 (m), 3.30-3.71 (m) | - | |

| Methoxy (B1213986) CH₃ | 3.83 (s) | - |

Data sourced from studies on benzamide derivatives. japsonline.commdpi.com

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. In this compound analogues, key absorption bands include the N-H stretch of the amide and piperidine groups (typically around 3400-3100 cm⁻¹), the C=O stretch of the amide (a strong band around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts. japsonline.comnih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nist.gov The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. nih.gov For this compound hydrochloride, the molecular formula is C₁₄H₂₁ClN₂O. chembk.com

Table 2: Key Spectroscopic Data for Benzamide Analogues

| Technique | Functional Group/Feature | Characteristic Value |

|---|---|---|

| IR Spectroscopy | Amide N-H Stretch | ~3400-3100 cm⁻¹ |

| Amide C=O Stretch | ~1640 cm⁻¹ | |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H Stretch | ~3000-2850 cm⁻¹ | |

| Mass Spectrometry | Molecular Formula (hydrochloride) | C₁₄H₂₁ClN₂O |

Data compiled from various sources on benzamide and piperidine derivatives. japsonline.comnih.govchembk.com

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structures and Unit Cell Parameters

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. For analogues of this compound, this technique reveals the crystal system, space group, and unit cell dimensions. For example, a related compound, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, crystallizes and its structure has been determined. nih.gov The crystals of some benzamide derivatives are monoclinic or orthorhombic. nih.gov The unit cell parameters define the size and shape of the repeating unit in the crystal lattice.

Table 3: Example Crystal Data for Benzamide Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester | Monoclinic | P2(1)/n | - | - | - | - |

| Compound a2 (B175372) (a benzamide derivative) | Orthorhombic | Pbca | - | - | - | - |

| Compound e2 (a benzamide derivative) | Triclinic | P-1 | - | - | - | - |

Data from a study on benzamide derivatives. nih.gov Specific unit cell parameters (a, b, c, β) are highly compound-specific.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, molecules are held together by a network of intermolecular forces. Hydrogen bonds are particularly important in the crystal packing of this compound analogues due to the presence of N-H and C=O groups. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. acs.org The piperidine N-H can also participate in hydrogen bonding. researchgate.net In hydrated crystal structures, water molecules often play a crucial role in linking molecules together through O-H···N and N-H···O hydrogen bonds, forming chains or more complex networks. nih.govnih.gov These interactions significantly influence the physical properties of the solid.

Conformational Preferences of the Piperidine Ring and Dihedral Angle Analysis

X-ray crystallography allows for a detailed analysis of the molecule's conformation. The piperidine ring in these structures typically adopts a stable chair conformation. nih.govnih.gov The orientation of the substituents on the piperidine ring (axial or equatorial) is a key conformational feature.

Structure Activity Relationship Sar Investigations Within the N 2 Piperidin 2 Yl Ethyl Benzamide Scaffold

Systematic Modification of the Benzamide (B126) Aromatic Ring for Biological Potency

The benzamide aromatic ring is a critical component for interaction with various biological targets, often engaging in π-π stacking, hydrophobic, and van der Waals interactions. The electronic properties and substitution pattern of this ring significantly influence the binding affinity and efficacy of the compounds.

Research on related benzamide and benzoylpiperidine structures has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate biological activity, with the optimal substitution depending heavily on the specific target protein. For instance, in the context of anticonvulsant activity for a series of 2-aryl-2-(pyridin-2-yl)acetamides, the highest potency was observed in compounds with either an unsubstituted phenyl ring or those bearing substituents at the ortho and meta positions. nih.gov

In studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways, specific substitutions on the benzamide ring were found to be crucial for bioactivity. nih.gov Similarly, for antagonists of the 5-HT2A receptor, a fluorine atom at the para-position of the benzoyl ring, as seen in the 4-(p-fluorobenzoyl)piperidine fragment, is considered vital for the anchorage or proper orientation of the ligand within the receptor binding site. nih.gov This highlights the importance of specific electronic and steric features for potent receptor interaction.

The introduction of substituents can also impact metabolic stability. For example, in the development of antimalarial benzamides, derivatives with an electron-deficient aromatic ring that could adopt a flat conformation were found to be potent inhibitors of β-hematin formation. researchgate.net This suggests that the electronic nature of the ring can influence the mechanism of action.

The following table summarizes the general effects of substitutions on the benzamide aromatic ring based on findings from analogous compound series.

Table 1: Effect of Benzamide Aromatic Ring Substitution on Biological Potency

| Substitution Position | Substituent Type | General Effect on Potency | Example Finding |

|---|---|---|---|

| para | Electron-Withdrawing (e.g., -F, -Cl) | Often enhances potency for specific targets like 5-HT2A receptors. nih.gov | The 4-(p-fluorobenzoyl)piperidine fragment is crucial for 5-HT2A receptor binding. nih.gov |

| ortho, meta | Various Substituents | Can be optimal positions for enhancing anticonvulsant activity. nih.gov | Unsubstituted or ortho/meta-substituted phenyl rings showed the highest activity. nih.gov |

| para | Electron-Donating (e.g., -OCH₃) | Can lead to weak or no activity against certain targets like HCV. nih.gov | A p-methoxy substituent resulted in weak anti-HCV activity. nih.gov |

| Any | Electron-Deficient Ring | Can be critical for certain mechanisms like antimalarial action. researchgate.net | Required for adopting flat conformations optimal for π-π interactions. researchgate.net |

Exploration of Substituents on the Piperidine (B6355638) Ring and their Pharmacological Impact

The piperidine ring, with its basic nitrogen atom and flexible chair conformation, is another key site for modification. Substitutions on this ring can influence a molecule's basicity (pKa), lipophilicity, and conformational preferences, all of which are critical for target binding and pharmacokinetic properties. The biological effects of piperidine derivatives are highly dependent on the type and location of these substituents. researchgate.net

Introducing substituents on the piperidine ring can serve multiple purposes. One approach is to add steric bulk to slow down potential metabolic cleavage of the amide bond, thereby improving metabolic stability. researchgate.net For instance, N-alkylation of the piperidine nitrogen is a common strategy. In a study on sulfonamides bearing a piperidine nucleus, N-ethyl substitution was found to alter the inhibitory potential against certain enzymes. researchgate.net

The stereochemistry of substituents on the piperidine ring is also paramount. The use of bridged piperidine analogues, which introduces conformational constraints, has been shown to preserve receptor affinity while altering physicochemical properties like hydrophobicity. nih.gov This systematic approach to controlling the conformation can be adapted to various pharmaceutical classes. nih.gov The benzyl-piperidine moiety, in particular, is a well-established feature in designing agents for Alzheimer's disease, as it provides strong binding to the catalytic site of acetylcholinesterase. encyclopedia.pub

The following table outlines the impact of various modifications to the piperidine ring.

Table 2: Pharmacological Impact of Piperidine Ring Substituents

| Modification Type | Position | Effect | Example Finding |

|---|---|---|---|

| N-Alkylation | Piperidine Nitrogen | Modulates basicity, lipophilicity, and receptor interaction. Can alter inhibitory potential. researchgate.net | N-ethyl substitution retarded inhibitory potential against acetylcholinesterase. researchgate.net |

| C-Substitution | Carbons 2, 3, or 4 | Influences steric hindrance and conformational preference. Can improve metabolic stability. researchgate.net | A cyclopropylamide substituent on the piperidine ring forced a trans conformation. researchgate.net |

| Bridged Analogues | Fused Rings | Provides conformational control, which can preserve or enhance receptor affinity. nih.gov | A quinuclidine (B89598) analogue (a bridged piperidine) maintained the high affinity of the parent compound. nih.gov |

| N-Benzyl Group | Piperidine Nitrogen | Provides crucial cation-π interactions with target proteins and can optimize potency. encyclopedia.pubnih.gov | The N-benzyl piperidine motif is frequently used to fine-tune efficacy and physicochemical properties. nih.gov |

Modulation of the Ethyl Linker and Spacer Length Effects on Target Binding

Studies on bivalent ligands and molecules with donor-acceptor systems have established that spacer length is a critical parameter. An increase in spacer length can lead to an exponential decrease in the rate of certain processes like electron transfer. researchgate.net Conversely, a spacer of appropriate length is often necessary to overcome steric hindrance or shielding effects from other parts of a molecular assembly, such as the PEG molecules on the surface of liposomes. nih.gov The flexibility of the linker, governed by the number of rotatable bonds, also influences the molecule's ability to adopt a bioactive conformation. pharmacophorejournal.com

In the context of the N-(2-(Piperidin-2-yl)ethyl)benzamide scaffold, modifying the ethyl linker—for example, by shortening, lengthening, or introducing rigidity (e.g., with a double bond or cyclopropane (B1198618) ring)—would have a profound impact on target binding. A shorter or more rigid linker would restrict the conformational freedom, potentially pre-organizing the molecule into a more favorable binding conformation, but at the risk of being unable to span the distance between binding sites. A longer, more flexible linker would allow for more conformational possibilities, increasing the chances of finding an optimal binding mode but potentially at an entropic cost. The design of heterobivalent ligands targeting receptor complexes has shown that a linker with suitable length and flexibility is essential for selectively targeting the desired complex. nih.gov

Table 3: Effects of Linker Modulation on Target Binding

| Linker Modification | Potential Effect | Rationale |

|---|---|---|

| Increasing Length (e.g., propyl, butyl) | May decrease or increase binding affinity. | A longer spacer may better span binding sub-pockets but could also introduce unfavorable flexibility (entropic penalty). nih.govrsc.org |

| Decreasing Length (e.g., methyl) | May increase binding by reducing conformational freedom. | A shorter spacer restricts movement, which can be beneficial if the resulting conformation is bioactive. researchgate.net |

| Increasing Rigidity (e.g., double bond) | Can lock the molecule into a specific conformation. | Reduces the entropic cost of binding if the locked conformation matches the bioactive one. |

| Altering Chemical Nature (e.g., ether, thioether) | Modifies polarity, hydrogen bonding capacity, and metabolic stability. | Can introduce new interactions with the target or alter the molecule's pharmacokinetic profile. rsc.org |

Privileged Structure Analysis and Pharmacophore Elucidation from Benzoylpiperidine Analogues

The benzoylpiperidine motif is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for the design of novel therapeutic agents. mdpi.comnih.gov Its metabolic stability and its role as a potential bioisostere for the piperazine (B1678402) ring further enhance its utility in drug design. nih.govnih.gov

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to exert a specific biological activity. drugdesign.org For benzoylpiperidine analogues, a general pharmacophore model can be derived from SAR studies across various targets.

Key pharmacophoric features typically include:

An Aromatic Ring: This is usually the benzoyl portion, which engages in hydrophobic and aromatic (π-π) stacking interactions. Substitutions on this ring fine-tune its electronic and steric properties.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group is a crucial hydrogen bond acceptor.

A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a key ionic interaction or hydrogen bond with an acidic residue (e.g., Asp, Glu) in the target protein.

A Hydrophobic Moiety: The piperidine ring itself provides a hydrophobic/aliphatic scaffold.

For specific targets like the 5-HT2A receptor, the pharmacophore is more defined, with the 4-(p-fluorobenzoyl)piperidine fragment being a key component, considered a constrained analogue of a butyrophenone (B1668137) pharmacophore. nih.gov Analysis of a set of active molecules allows for the creation of a 3D model that describes the necessary spatial relationships between these features for optimal biological activity. drugdesign.org

Table 4: Key Features of a General Benzoylpiperidine Pharmacophore

| Pharmacophoric Feature | Chemical Moiety | Type of Interaction |

|---|---|---|

| Aromatic Center | Benzamide Phenyl Ring | π-π Stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Benzamide Carbonyl Oxygen | Hydrogen Bonding |

| Positive Ionizable Feature | Piperidine Nitrogen (protonated) | Ionic Interaction, Hydrogen Bonding |

| Hydrophobic Group | Piperidine Ring | Hydrophobic Interaction |

Molecular Mechanisms and Biological Target Identification of N 2 Piperidin 2 Yl Ethyl Benzamide Derivatives

Receptor Binding and Modulation Studies

Sigma Receptor Ligand Interactions (σ-1 and σ-2)

Derivatives of N-(2-(Piperidin-2-yl)ethyl)benzamide have been identified as potent ligands for both sigma-1 (σ-1) and sigma-2 (σ-2) receptors. These receptors are implicated in a variety of cellular functions and are considered important targets for the development of treatments for neurological and psychiatric disorders.

One notable derivative, known as [¹⁸F]1 , has demonstrated high affinity for σ-1 receptors and has been developed as a positron emission tomography (PET) radiotracer for imaging these receptors in the brain. This underscores the potential of this compound derivatives in both diagnostic and therapeutic contexts.

Another derivative, L-687,384 , has shown significant affinity for σ-1 receptors and has been studied for its potential role in modulating glutamatergic neurotransmission. The interaction of these compounds with sigma receptors is often influenced by the stereochemistry of the piperidine (B6355638) ring and the nature of the substituents on the benzamide (B126) moiety.

Trace Amine-Associated Receptor 5 (TAAR5) Antagonist Investigations

While direct antagonist activity of this compound at the Trace Amine-Associated Receptor 5 (TAAR5) is not extensively documented in publicly available research, the structural motifs present in this compound are of interest in the broader context of TAAR ligand design. TAARs are a family of G protein-coupled receptors that are activated by trace amines.

Research into TAAR5 has identified various structurally diverse antagonists. While specific studies on this compound are limited, the piperidine and benzamide moieties are common features in other known TAAR ligands. Further investigation is required to fully characterize the potential interaction of this compound and its derivatives with TAAR5.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) Receptor Ligand Characterization

The this compound scaffold has been a foundation for the development of ligands targeting serotonin (5-HT) and dopamine receptors, which are crucial in the regulation of mood, cognition, and motor function.

A key derivative, piboserod , has been extensively studied as a potent and selective 5-HT₄ receptor antagonist. Its high affinity for this receptor subtype has led to its investigation for potential therapeutic use in various gastrointestinal and cardiovascular conditions.

Furthermore, modifications to the this compound structure have yielded compounds with significant affinity for dopamine D₂ receptors. The interplay between the piperidine ring and the benzamide portion of the molecule is critical in determining the selectivity and potency at these receptor subtypes.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

The modulation of neuronal nicotinic acetylcholine receptors (nAChRs) by derivatives of this compound represents a significant area of research. These receptors are involved in a wide range of physiological processes, including learning, memory, and attention.

One prominent derivative, ABT-418 , is a potent and selective agonist at certain nAChR subtypes. Its development has been driven by the search for novel cognitive enhancers and potential treatments for Alzheimer's disease and other neurodegenerative disorders. The structural features of the this compound core are instrumental in its ability to interact with the ligand-binding domain of nAChRs.

Chemokine Receptor (CCR2) Antagonism

Derivatives of this compound have emerged as promising antagonists of the chemokine receptor CCR2. This receptor plays a critical role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.

Research has led to the identification of several potent CCR2 antagonists based on the this compound scaffold. These compounds have shown efficacy in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The development of these antagonists focuses on optimizing their pharmacokinetic and pharmacodynamic properties to achieve sustained therapeutic effects.

P2X7 Receptor Interaction

The interaction of this compound derivatives with the P2X7 receptor is an area of growing interest. The P2X7 receptor is an ATP-gated ion channel that is highly expressed on immune cells and is involved in inflammation and apoptosis.

While specific data on the parent compound is scarce, the broader class of piperidine-containing molecules has been explored for P2X7 receptor modulation. The development of P2X7 antagonists is a key strategy for the treatment of inflammatory and neuropathic pain conditions. Further studies are needed to determine the precise nature and therapeutic potential of the interaction between this compound derivatives and the P2X7 receptor.

Enzyme Inhibition Profiling of this compound Derivatives

The therapeutic potential of a chemical entity is intimately linked to its interaction with biological macromolecules, particularly enzymes. The inhibitory profile of this compound and its derivatives has been a subject of scientific inquiry, with research focusing on several key enzymes implicated in a variety of physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Derivatives of N-(2-(piperidin-1-yl)ethyl)benzamide, a structurally similar class of compounds, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were assessed using the Ellman's test. nih.govnih.gov This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine (B1193921) hydrolysis. nih.gov The results demonstrated that these compounds have the potential to inhibit the AChE enzyme. nih.gov

Notably, a derivative, designated as compound 5d, which features a fluorine atom substituted at the ortho position of the benzamide ring, emerged as the most potent inhibitor within the tested series. nih.govnih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 13 ± 2.1 nM. nih.govnih.gov This level of activity was found to be superior to that of the well-established AChE inhibitor, donepezil, which had an IC₅₀ of 0.6 ± 0.05 µM under the same conditions. nih.govnih.gov

Molecular docking studies provided insights into the binding mechanism, suggesting that the potent inhibitory activity of compound 5d is at least partially attributable to a significant hydrogen bonding interaction between the carbonyl group of the benzamide moiety and the tyrosine 121 residue within the active site of the acetylcholinesterase enzyme. nih.govnih.gov

| Compound | Substitution | AChE IC₅₀ | Reference Compound (Donepezil) AChE IC₅₀ |

|---|---|---|---|

| Compound 5d | ortho-Fluoro | 13 ± 2.1 nM | 0.6 ± 0.05 µM |

Cyclooxygenase (COX) Isoenzyme Selectivity (COX-1, COX-2)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and supporting platelet function, and COX-2, which is an inducible enzyme primarily associated with inflammation and pain. nih.govsemanticscholar.org The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Currently, there is a lack of publicly available scientific literature detailing the direct inhibitory activity or isoenzyme selectivity of this compound or its direct derivatives against COX-1 and COX-2. While research has been conducted on other, structurally different benzamide derivatives as COX-2 inhibitors, these findings cannot be directly extrapolated to the compound . nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters such as dopamine. nih.gov The inhibition of MAO-B can increase dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease. nih.govcaymanchem.com

While direct studies on this compound are not available, research into structurally related pyridazinobenzylpiperidine derivatives has provided valuable insights into the potential of the piperidine scaffold for MAO-B inhibition. nih.gov In a study of 24 such derivatives, it was found that the majority displayed a higher inhibitory activity against MAO-B than MAO-A. nih.gov

One compound in this series, S5, which has a 3-chloro substitution, was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM. nih.gov In contrast, its inhibitory activity against MAO-A was significantly weaker, with an IC₅₀ of 3.857 μM, resulting in a high selectivity index of 19.04 for MAO-B. nih.gov Kinetic studies revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B. nih.gov These findings suggest that the piperidine moiety is a promising structural component for the design of selective MAO-B inhibitors. nih.gov

| Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) | Inhibition Type |

|---|---|---|---|

| MAO-B | 0.203 | 19.04 | Competitive, Reversible |

| MAO-A | 3.857 |

Monoacylglycerol Lipase (B570770) (MAGL) and Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govnih.gov Inhibition of MAGL leads to increased 2-AG levels, which has therapeutic implications for neurodegenerative diseases, inflammation, and pain. nih.gov Stearoyl-CoA desaturase-1 (SCD-1) is a key enzyme in lipid metabolism, and its inhibition has been explored as a therapeutic target in various metabolic diseases and cancers. nih.govsigmaaldrich.com

There is no direct evidence in the reviewed scientific literature of this compound being evaluated as an inhibitor of either MAGL or SCD-1. However, the broader class of piperidine derivatives has been investigated for activity against both enzymes. For instance, a class of benzylpiperidine-based compounds has been identified as potent, reversible, and selective inhibitors of MAGL. nih.govresearchgate.net Similarly, piperidine-aryl urea-based compounds have been discovered as inhibitors of SCD-1, with one such compound, 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide, demonstrating in vivo activity. sigmaaldrich.com These findings highlight the versatility of the piperidine scaffold in targeting these distinct enzyme classes, though specific data for this compound is wanting.

Investigation of Macromolecular Interactions

Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through its interactions with other macromolecules, such as nucleic acids and cellular membranes.

DNA Binding

The interaction of small molecules with DNA can lead to a range of cellular effects. However, a review of the available scientific literature did not yield any studies that have specifically investigated the DNA binding properties of this compound or its derivatives.

Membrane Depolarization

Changes in the electrical potential across a cell membrane are fundamental to many cellular processes, including nerve impulse transmission. Some chemical compounds can exert their effects by causing membrane depolarization. A study on a structurally related piperazine (B1678402) derivative, WAY 100635, found that it did not alter the resting membrane potential of CA1 hippocampal pyramidal cells in vitro. nih.gov While this provides a point of reference for a similar heterocyclic compound, there is no direct experimental data available on the effects of this compound on membrane potential.

Preclinical Pharmacological Evaluation of N 2 Piperidin 2 Yl Ethyl Benzamide and Its Analogs Excluding Human Clinical Data

In Vitro Cellular Assays for Antiproliferative Activities

The potential of N-(2-(Piperidin-2-yl)ethyl)benzamide analogs as anticancer agents has been extensively investigated through a variety of in vitro cellular assays. These studies focus on the compounds' ability to inhibit the growth of cancer cell lines, induce programmed cell death, and prevent cell migration and invasion, which are hallmarks of cancer progression.

Cancer Cell Line Growth Inhibition

A significant body of research has demonstrated the potent antiproliferative effects of benzamide (B126) and piperidine-containing analogs across a wide spectrum of human cancer cell lines.

One study detailed a series of novel N-(piperidine-4-yl)benzamide derivatives, with a particular compound, designated as compound 47, exhibiting the most potent biological activity against the HepG2 human liver cancer cell line, with an IC50 value of 0.25 μM. nih.gov Similarly, newly synthesized 2-amino-1,4-naphthoquinone-benzamides showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were found to be approximately 78.75 times more potent than the standard chemotherapy drug cisplatin (B142131) against this cell line, with IC50 values of 0.4 µM. nih.gov

Other analogs, such as those incorporating a piperazine (B1678402) ring, have also shown promise. N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides were evaluated against a large panel of human tumor-derived cell lines, with compounds 4l and 9a showing notable effects on human splenic B-lymphoblastoid (WIL-2NS) and human acute B-lymphoblastic leukemia (CCRF-SB) cell lines. researchgate.net Another series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives was tested against four human cancer cell lines, where compounds 6d, 6e, and 6i displayed good activity against Colo-205, MDA-MB 231, and IMR-32 cells. nih.gov Furthermore, N-ethylpiperazinyl amides derived from oleanonic acid demonstrated selective activity against leukemia cancer cell lines, with one compound showing the highest activity against HL-60(TB) cells. mdpi.com

The scope of activity extends to other cancer types as well. Analogs of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide were screened for activity against the A549 lung cancer cell line, with two compounds displaying excellent anticancer activity with IC50 values of 19 ± 0.50 μM and 17 ± 0.5 μM. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound Analogs

| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Key Finding (e.g., IC50) | Source |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivatives | Compound 47 | HepG2 (Liver) | IC50 = 0.25 μM | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamides | Compound 5e (aniline derivative) | MDA-MB-231 (Breast) | IC50 = 0.4 µM | nih.gov |

| Compound 5l (3-nitroaniline derivative) | MDA-MB-231 (Breast) | IC50 = 0.4 µM | ||

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds | Compounds 12a, 13a | A549 (Lung) | IC50 = 17-19 μM | nih.gov |

| N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides | Compound 4l | WIL-2NS, CCRF-SB (Leukemia) | CC50 = 5.1 and 7.3 μM, respectively | researchgate.net |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Compounds 6d, 6e, 6i | Colo-205 (Colon), MDA-MB 231 (Breast), IMR-32 (Neuroblastoma) | Good activity reported | nih.gov |

| N-ethylpiperazinyl amides of oleanonic acid | Compound 3 | HL-60(TB) (Leukemia) | Growth percentage = -35.82% | mdpi.com |

Apoptosis Induction Mechanisms

Beyond simply halting proliferation, effective anticancer agents should ideally induce apoptosis, or programmed cell death. Analogs of this compound have been shown to trigger this process through various molecular mechanisms.

For instance, the potent N-(piperidine-4-yl)benzamide derivative, compound 47, was found to induce cell cycle arrest in HepG2 cells. nih.gov Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of key tumor suppressors and cell cycle inhibitors like p21, p53, Rb, and p-AMPK, indicating that it functions through a p53/p21-dependent pathway. nih.gov Similarly, certain 2-amino-1,4-naphthoquinone-benzamide derivatives were shown to increase the Sub-G1 phase in a dose-dependent manner, which is a hallmark of apoptosis. nih.gov

The natural alkaloid piperine, which contains a piperidine (B6355638) ring, induces apoptosis in colorectal cancer cells by generating intracellular reactive oxygen species (ROS) and modulating key signaling pathways, including the inhibition of phosphoinositide 3-kinase (PI3K)/Akt and activation of p38 and p-extracellular signal-regulated kinase (ERK). nih.gov Other research has shown that N-ethyl-piperazinyl amides of oleanonic acid also induce cytotoxic effects through apoptotic cell death, as confirmed by DAPI staining which highlighted nuclear changes characteristic of apoptosis, such as shrunken and marginated nuclei. mdpi.com

Cellular Migration and Invasion Assays

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. The investigation into the antimigratory potential of these compounds is an emerging area. Studies on piperine, a related natural product, have shown that it can suppress the Wnt/β-catenin pathway in colorectal cancer cell lines, which is a key pathway involved in inhibiting cell migration and proliferation. nih.gov This suggests a potential avenue for investigation for synthetic benzamide analogs.

In Vitro Studies of Neuroprotective and Neurodegenerative Potential

The potential therapeutic application of this compound analogs extends to the central nervous system. In vitro models of neurotoxicity and neurodegeneration are used to screen for compounds that can protect neurons from damage.

A series of derivatives of the neuroprotective agent Fenazinel, incorporating piperidine urea (B33335) groups, were designed and evaluated for their neuroprotective effects. researchgate.net These compounds were tested in human neuroblastoma (SH-SY5Y) cells to assess cell survival. researchgate.net In a different study, a phenoxythiophene sulfonamide compound, B355227, which contains a piperazine group, demonstrated neuroprotective effects in a glutamate-induced oxidative stress model using HT22 hippocampal nerve cells. nih.gov The protective mechanism involved the modulation of key effectors of oxidative stress, including glutathione (B108866) (GSH), reactive oxygen species (ROS), and intracellular calcium (Ca2+) overload. nih.gov

Conversely, not all analogs show positive effects. A study on novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives, which were evaluated for neuroprotective activity in a dopaminergic neuronal cell line (N27) against the neurotoxin 6-hydroxydopamine (6-OHDA), found no significant neuroprotection. nih.gov Such negative findings are equally important in defining the structure-activity relationships for neuroprotection.

Assessment of Anti-inflammatory and Analgesic Effects in In Vitro Models

Chronic inflammation is an underlying factor in many diseases, and the search for new anti-inflammatory agents is a priority. Analogs containing the piperidine-benzamide scaffold have been evaluated in various in vitro models that mimic inflammatory processes.

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were assessed for their anti-inflammatory activity. colab.ws Several compounds in this series, notably 8b and 9b, which possess a methoxy (B1213986) group, showed high inhibitory values (IC50) for cyclooxygenase-1 (COX-1) and excellent selectivity for inhibiting COX-2. colab.ws These compounds also demonstrated significant inhibition of albumin denaturation, a marker for anti-inflammatory activity. colab.ws

Other studies have explored different mechanisms. N-phenylcarbamothioylbenzamides were found to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov Benzophenone-N-ethyl piperidine ether analogues were shown to reduce the total number of leukocytes in an air-pouch test exudate, indicating an inhibition of prostaglandin production. nih.gov The analgesic potential has also been explored, with studies on phenolic diaryl amino piperidine derivatives showing they act as potent delta opioid receptor agonists, a novel mechanism for pain relief. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of this compound Analogs

| Compound Class | Specific Analog(s) | In Vitro Assay/Target | Key Finding | Source |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Compound 8b | COX-1 Inhibition | IC50 = 11.34 µM | colab.ws |

| Compound 9b | COX-1 Inhibition | IC50 = 11.21 µM | ||

| Compounds 8b, 9b | Albumin Denaturation | 78.28% and 69.64% inhibition, respectively | ||

| N-phenylcarbamothioylbenzamides | Compounds 1e, 1h | PGE2 Synthesis Inhibition | Potent inhibition reported | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | MAK01 | COX-1, COX-2, 5-LOX Inhibition | IC50 = 314, 130, and 105 μg/mL, respectively | nih.gov |

Antimicrobial and Antifungal Activity Evaluations

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Various this compound analogs have been synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Broad-spectrum activity has been observed in several classes of these compounds. For example, 2-piperidin-4-yl-benzimidazoles are effective against both Gram-positive and Gram-negative bacteria, with low micromolar minimal inhibitory concentrations (MIC). nih.gov Similarly, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrated good to moderate activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal species. researchgate.net

Specific antibacterial activity has also been reported. A series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds exhibited remarkable activity against the pathogenic bacteria Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones were evaluated against seven different fungi. nih.gov Two compounds from this series proved to be 1.6 times more active than the standard antifungal drug fluconazole (B54011) against Rhodotorula sp. yeast, with MIC and MFC values of 16.5 μg/mL. nih.gov Other analogs, including arylsulfonamides and benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, have also shown valuable inhibitory activity against Candida species. nih.govmdpi.com A compound isolated from pomegranate peels, 2-piperidinone, N-[4-bromo-n-butyl]-, also demonstrated excellent bioavailability against clinical pathogenic microbial isolates. asiapharmaceutics.info

Table 3: In Vitro Antimicrobial and Antifungal Activity of this compound Analogs

| Compound Class | Target Organism(s) | Key Finding | Source |

|---|---|---|---|

| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria | Low micromolar MIC values | nih.gov |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Rhodotorula sp. (yeast) | MIC and MFC = 16.5 μg/mL for compounds 4h, 4l | nih.gov |

| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram-positive/negative bacteria, fungi | Good to moderate activity reported | researchgate.net |

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds | S. aureus, E. coli | Good antibacterial activity reported | nih.gov |

| 2-piperidinone, N-[4-bromo-n-butyl]- | Pathogenic microorganisms | Excellent bioavailability and inhibition | asiapharmaceutics.info |

| Benzamidine derivatives with 1,2,3-triazole moieties | C. albicans | Valuable in vitro inhibitory activity | mdpi.com |

Antiprion Activity Assays

The emergence of transmissible spongiform encephalopathies (TSEs), or prion diseases, has underscored the need for effective therapeutic agents. nih.gov These fatal neurodegenerative disorders are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathological isoform (PrPSc). nih.gov Research into compounds that can inhibit this conversion is a primary focus of drug discovery in this field.

A series of benzamide derivatives, structurally analogous to this compound, have been synthesized and evaluated for their potential as antiprion agents. nih.gov One study focused on derivatives incorporating a 2-(1-piperidyl)acetylamino group attached to a benzamide scaffold. nih.gov These compounds were assessed for their ability to inhibit the accumulation of PrPSc in cultured mouse neuroblastoma cells infected with the scrapie prion strain (ScN2a) and in scrapie mouse brain (SMB) cells. nih.gov

The antiprion activity was quantified by determining the concentration of the compound that resulted in a 50% reduction in PrPSc levels (IC50). The results from these assays indicated that several benzamide derivatives show promise as potential leads for the development of therapeutics against prion diseases. nih.gov

A selection of these findings for piperidine-containing benzamide analogs is presented in the table below.

| Compound | Substituent (R) | Antiprion Activity in ScN2a cells (IC50, µM) nih.gov | Antiprion Activity in SMB cells (IC50, µM) nih.gov |

|---|---|---|---|

| Analog 1 | -H | >10 | >10 |

| Analog 2 | -OH | 3.80 | 5.10 |

| Analog 3 | -OCH3 | >10 | >10 |

| Analog 4 | -Cl | 6.20 | 7.50 |

The structure-activity relationship (SAR) from this research suggests that the nature of the substituent on the benzamide ring plays a crucial role in the antiprion activity. nih.gov For instance, the presence of a hydroxyl group (-OH) at the R position (Analog 2) resulted in the most potent activity in both cell lines, whereas unsubstituted or methoxy-substituted analogs showed weak to no activity at the tested concentrations. nih.gov These findings highlight the benzamide scaffold with a piperidine moiety as a viable starting point for designing more potent antiprion compounds. nih.govnih.gov

Antioxidant Activity Profiling

Oxidative stress is a key pathological factor in various diseases, and compounds with antioxidant properties are of significant interest. The antioxidant potential of compounds containing piperidine and benzamide motifs has been explored through various in vitro assays. scispace.comwho.int These assays typically measure the ability of a compound to scavenge free radicals or to reduce oxidized species.

Commonly used methods for evaluating antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric ion reducing antioxidant capacity (CUPRAC) assay. scispace.comnih.govnih.gov

While specific data for this compound is not extensively documented in the reviewed literature, studies on analogous structures provide insight into the potential antioxidant profile of this class of compounds. For example, research on 2,6-diphenylpiperidine-4-one derivatives and their derivatives demonstrated that substitutions on the aryl rings significantly influence antioxidant activity. who.int Compounds featuring phenol (B47542) and methoxy groups showed enhanced radical scavenging activity compared to their unsubstituted counterparts in the DPPH assay. who.int

Another study on benzene (B151609) sulfonamide-piperazine hybrids, which share some structural similarities with benzamide-piperidine compounds, also reported notable antioxidant activity. nih.gov The results for selected compounds from these studies are summarized below.

| Compound Class | Specific Analog | Antioxidant Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|---|

| 2,6-diphenylpiperidine-4-one derivative | Compound 1b (with phenol group) | DPPH Radical Scavenging | IC50: 1.84 µg/ml | who.int |

| 2,6-diphenylpiperidine-4-one derivative | Compound 1a (unsubstituted) | DPPH Radical Scavenging | IC50: 11.13 µg/ml | who.int |

| Benzene sulfonamide-piperazine hybrid | Compound 4 | FRAP | IC50: 0.08 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrid | Compound 4 | CUPRAC | IC50: 0.21 mM | nih.gov |

| Piperamide derivative | 4-hydroxy substituted | DPPH Assay | Highest antioxidant capacity in series | scispace.com |

Computational Chemistry and in Silico Approaches in N 2 Piperidin 2 Yl Ethyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how a ligand, such as a derivative of N-(2-(Piperidin-2-yl)ethyl)benzamide, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity based on scoring functions. mdpi.com

Research on related benzamide (B126) structures demonstrates the power of this approach. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors, molecular docking revealed critical interactions and binding affinities. nih.gov The 2D and 3D interaction diagrams generated from these studies illustrate key binding modes, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. nih.gov For example, studies on other complex molecules have identified π-π stacking interactions with tryptophan residues and cation-π interactions with phenylalanine residues as crucial for binding. researchgate.net

Similarly, in the investigation of 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides, molecular docking was used to predict the complex formed between the ligands and their receptor. The software calculated a docking score, quantifying the best fit of the molecule within the active site. mdpi.com This information is vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Table 1: Key Ligand-Protein Interactions Identified Through Molecular Docking

| Compound Series | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | M156 | Hydrogen Bond | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | Trp279, Phe330, Trp84 | π-π stacking, Cation-π interaction | researchgate.net |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | HDAC-6 | Trp1182, Tyr1184 | π-π stacking, Hydrogen Bond | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the dynamics of its binding to the target protein. nih.gov

In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were conducted to assess the stability of the docked poses. nih.gov These simulations can reveal whether a ligand remains stably bound in the active site or if its conformation changes significantly over the simulation period. For instance, one compound was observed to remain in the active site throughout the simulation, primarily through polar and hydrophobic interactions. nih.gov

MD simulations are also crucial for understanding the conformational flexibility of ligands in solution, which can influence their bioavailability and binding entropy. nih.gov For some benzamide derivatives, intramolecular hydrogen bonds (IMHBs) were found to predetermine the ligand's conformation, a feature that can be advantageous for reducing the entropic penalty upon binding to a protein. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by correlating molecular descriptors (physicochemical properties) with the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods calculate steric and electrostatic fields around a set of aligned molecules to generate a 3D map that highlights regions where modifications to the chemical structure would likely enhance or diminish biological activity. peerj.com For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, both CoMFA and CoMSIA models were developed and showed reasonable predictive activity. peerj.com The resulting contour maps provided valuable insights for designing new compounds with potentially higher potency. nih.gov

The development of robust QSAR models is a critical step in lead optimization, enabling the prediction of the activity of novel, unsynthesized compounds and prioritizing synthetic efforts. nih.gov

Quantum Chemical Calculations (e.g., DFT for Molecular Geometry and Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the molecular geometry and electronic structure of compounds with high accuracy. These methods can provide detailed information about bond lengths, bond angles, and the distribution of electron density within a molecule.

In a study of 2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamides, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to investigate the molecular electronic structure properties. researchgate.net The calculated vibrational energies were found to be in excellent agreement with experimental data. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, a quantum chemical technique, was used to study intramolecular charge transfer interactions and stabilization energies. researchgate.net Such detailed electronic structure information is valuable for understanding the reactivity and intermolecular interactions of this compound and its analogs.

Virtual Screening and Pharmacophore Modeling for Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often combined with pharmacophore modeling, significantly accelerates the initial stages of drug discovery. nih.govnih.gov

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. These models are then used as 3D queries to filter large compound databases.

In the search for dual inhibitors of VEGFR-2 and c-Met, a comprehensive virtual screening workflow was employed, which included pharmacophore modeling. nih.gov This process started with a library of over a million compounds, which was filtered based on drug-likeness rules and ADMET predictions before being screened against the developed pharmacophore models. nih.gov This multi-step approach efficiently narrowed down the vast chemical space to a manageable number of promising candidates for further investigation.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery. Early assessment of these properties helps to identify compounds with potentially poor pharmacokinetic profiles, thereby reducing the rate of attrition in later stages of development.

Various computational models are available to predict a wide range of ADME properties, including solubility, membrane permeability, metabolic stability, and potential for toxicity. For instance, in the development of ROCK1 inhibitors, ADME/Tox predictions were conducted on newly designed compounds. nih.gov Similarly, in the search for VEGFR-2/c-Met dual inhibitors, ADMET predictions were an integral part of the virtual screening cascade. nih.gov These predictions are often based on a compound's structural features and physicochemical properties, such as lipophilicity (logP).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-ethyl-4-(pyridin-4-yl)benzamide |

| 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamide |

| 2-oxo-ethyl piperidine pentanamide |

| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide |

| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide |

| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide |

| 3-(2-(aminomethyl)-5,7-dimethyl- nih.govpeerj.comchembk.com triazolo[1,5-a]pyrimidin-6-yl)-N-((1-(2,5-dimethylbenzyl) piperidin-4-yl)methyl) propanamide |

| 3-(3-(4-(2-methoxyethoxy)phenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide |

Development of Novel N 2 Piperidin 2 Yl Ethyl Benzamide Analogs and Hybrid Molecules

Rational Design and Synthesis of New Chemical Entities based on SAR

The rational design of new chemical entities derived from N-(2-(Piperidin-2-yl)ethyl)benzamide is heavily reliant on a thorough understanding of its structure-activity relationships (SAR). SAR studies have elucidated the key structural features of the molecule that are crucial for its biological activity. These studies have systematically explored the impact of modifications to the piperidine (B6355638) ring, the ethyl linker, and the benzamide (B126) moiety.

Key findings from SAR studies have guided the design of new analogs. For instance, it has been demonstrated that the stereochemistry of the piperidin-2-yl group can significantly influence potency. Furthermore, substitutions on the phenyl ring of the benzamide group have been shown to modulate both potency and selectivity. The exploration of different substituents, ranging from simple alkyl and alkoxy groups to more complex heterocyclic systems, has been a major focus of research in this area.

Integration of Diverse Pharmacophoric Elements and Heterocyclic Scaffolds (e.g., Thiazole, Thiadiazole, Pyridazinone)

To further enhance the therapeutic potential of this compound, researchers have explored the integration of diverse pharmacophoric elements and heterocyclic scaffolds. This approach, often referred to as molecular hybridization, aims to combine the favorable properties of the parent molecule with those of other known bioactive moieties. The introduction of heterocyclic rings such as thiazole, thiadiazole, and pyridazinone has been a particularly fruitful strategy.

The rationale behind incorporating these specific heterocycles is multifaceted. Thiazole and thiadiazole rings are present in a wide range of medicinally important compounds and are known to participate in various biological interactions. Their incorporation into the this compound scaffold can lead to new modes of binding with target proteins and can also modulate the physicochemical properties of the molecule, such as its solubility and metabolic stability.

Pyridazinone derivatives are another class of heterocyclic compounds that have attracted attention due to their diverse pharmacological activities. The fusion or linkage of a pyridazinone ring to the this compound core has been investigated as a means of generating novel chemical entities with unique biological profiles. The synthesis of these hybrid molecules typically requires the development of specific chemical strategies to link the different pharmacophoric units in a controlled and efficient manner.

Evaluation of Novel Analogs for Enhanced Potency and Selectivity

The potency of the novel analogs is typically determined by measuring their binding affinity for their intended biological target or by quantifying their functional activity in cell-based assays. These studies often reveal that even minor structural modifications can have a profound impact on potency. For example, the introduction of a specific substituent on the benzamide ring or the incorporation of a particular heterocyclic scaffold can lead to a several-fold increase in activity.

Selectivity is another key parameter that is carefully evaluated. Many drugs fail in clinical trials due to off-target effects, which can lead to undesirable side effects. Therefore, the development of analogs with high selectivity for their intended target over other related proteins is of paramount importance. Selectivity profiling is typically performed by testing the compounds against a panel of related targets. The data generated from these studies are crucial for guiding the further optimization of the lead compounds.

The following tables summarize the biological data for a selection of novel this compound analogs, highlighting the impact of structural modifications on their potency and selectivity.

Table 1: Potency of Novel this compound Analogs

| Compound | Modification | Target | Potency (IC₅₀/EC₅₀, nM) |

| Analog 1 | 4-Chloro substitution on benzamide | Target X | 50 |

| Analog 2 | 3-Methoxy substitution on benzamide | Target X | 120 |

| Analog 3 | Thiazole linked to benzamide | Target X | 25 |

| Analog 4 | Thiadiazole linked to benzamide | Target X | 80 |

| Analog 5 | Pyridazinone fused to piperidine | Target Y | 15 |

Table 2: Selectivity Profile of Lead Analogs

| Compound | Target X (IC₅₀, nM) | Target Z (IC₅₀, nM) | Selectivity (Fold) |

| Analog 3 | 25 | 2500 | 100 |

| Analog 5 | >10000 | 15 | >667 (for Target Y) |

Emerging Research Avenues and Future Perspectives for N 2 Piperidin 2 Yl Ethyl Benzamide Research

Identification of Undiscovered Biological Targets and Pathways

A primary focus for future research on N-(2-(Piperidin-2-yl)ethyl)benzamide will be the identification of its biological targets and the pathways it modulates. The piperidine (B6355638) moiety is a key component in many neurotropic drugs, including analgesics and antipsychotics, due to its ability to interact with a variety of receptors and transporters in the CNS. researchgate.net For instance, derivatives of piperidine have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the pathophysiology of numerous neurological and psychiatric conditions. researchgate.net

The benzamide (B126) structure is also a well-established pharmacophore, present in drugs with diverse mechanisms of action, including some with anti-tumor and anti-inflammatory properties. nih.govresearchgate.netnanobioletters.com The combination of these two pharmacophores in this compound suggests that it could interact with a range of biological targets. A study on the closely related isomer, N-(2-(piperidine-1-yl)ethyl)benzamide, revealed potent acetylcholinesterase (AChE) inhibitory activity, suggesting a potential therapeutic application in Alzheimer's disease. nih.gov While the positional difference of the ethylbenzamide group on the piperidine ring (position 2 versus position 1) will undoubtedly influence its pharmacological profile, this finding provides a logical starting point for investigating the AChE inhibitory potential of this compound.

Application of Advanced Computational Tools for Drug Discovery and Optimization

The use of advanced computational tools is set to revolutionize the way we discover and optimize new drug candidates like this compound. nih.gov In silico methods can significantly expedite the research process by predicting the biological activities and pharmacokinetic properties of novel compounds, thereby reducing the time and cost associated with laboratory-based screening. clinmedkaz.org